3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-5-4-6-14(11-13)17(22)19-12-15-18-8-7-16(20-15)21-9-2-3-10-21/h4-8,11H,2-3,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJOBXWPOAMLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrimidine Ring: Starting from a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and appropriate leaving groups.
Benzamide Formation: The final step involves the coupling of the pyrimidinyl-pyrrolidinyl intermediate with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Amide-Related Reactions
The amide group undergoes characteristic reactions:
Hydrolysis
-
Acidic hydrolysis : Forms 3-methylbenzoic acid and 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethanamine.
-
Basic hydrolysis : Requires harsh conditions (e.g., NaOH, 100°C).
Acylation
The amide acts as an acylating agent in the presence of nucleophiles (e.g., alcohols, amines):
Pyrimidine Ring Reactivity
The 4-(pyrrolidin-1-yl)pyrimidine moiety participates in:
Nucleophilic Aromatic Substitution
Despite electron donation from pyrrolidine, the pyrimidine ring undergoes substitution at activated positions. For example, chlorination at position 5 occurs under Cl₂/FeCl₃ :
Table 2: Pyrimidine Substitution Reactions
| Reagent | Position | Product | Conditions | Reference |
|---|---|---|---|---|
| Cl₂/FeCl₃ | 5 | 5-Chloro | RT, 12h | |
| HNO₃/H₂SO₄ | 6 | 6-Nitro | 0°C, 2h |
Benzamide Aromatic Substitutions
The 3-methylbenzamide group directs electrophiles to specific positions:
Nitration
Nitration occurs at the para position relative to the methyl group (Figure 2):
Sulfonation
Sulfonic acid groups are introduced at the ortho position due to the amide’s meta-directing effect.
Stability and Degradation Pathways
-
Thermal stability : Decomposes above 200°C, forming pyrrolidine and CO₂.
-
Photodegradation : UV light induces cleavage of the amide bond, confirmed by HPLC-MS.
-
pH-dependent hydrolysis : Rapid degradation in acidic (pH < 3) or alkaline (pH > 10) conditions.
Table 3: Stability Profile
| Condition | Half-Life | Major Degradants |
|---|---|---|
| pH 1.0 (HCl) | 2.3h | 3-Methylbenzoic acid |
| pH 13.0 (NaOH) | 1.8h | Pyrimidine-pyrrolidine amine |
| UV light (254 nm) | 6.5h | Fragmented aromatic products |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H20N4O
- Molecular Weight : 288.36 g/mol
- CAS Number : 1798030-76-8
The structure features a pyrimidine ring substituted with a pyrrolidine moiety, which is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential of 3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer proliferation. For instance, compounds with similar structures have been identified as inhibitors of the c-KIT receptor, a common target in various cancers, including gastrointestinal stromal tumors (GISTs) and melanoma .
Case Study : A study demonstrated that specific analogs of this compound exhibited significant inhibition of tumor cell growth in vitro, showcasing an IC50 value in the low micromolar range against c-KIT mutated cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of pyrimidine and pyrrolidine exhibit potent activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound contribute to its enhanced lipophilicity and membrane permeability, making it a candidate for developing new antibacterial agents .
Data Table: Antimicrobial Activity Comparison
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.125 | Staphylococcus aureus |
| Compound B | 0.125 | Methicillin-susceptible Staphylococcus aureus |
| 3-methyl-N... | TBD | Various strains |
Inhibitors of Protein Kinases
The compound has been explored as a potential inhibitor for various protein kinases involved in cellular signaling pathways. The dual inhibition of PfPK6 and PfGSK3, which are crucial in malaria parasite development, has been reported . This suggests that modifications to the compound could lead to effective antimalarial agents.
Case Study : In vitro assays demonstrated that compounds structurally related to this compound showed promising results against Plasmodium falciparum, with IC50 values indicating effective inhibition at nanomolar concentrations .
Neuropharmacological Applications
There is emerging interest in the neuropharmacological applications of this compound, particularly concerning its potential effects on neurotransmitter systems. Compounds with similar scaffolds have shown promise in modulating serotonin and dopamine receptors, which are vital in treating neurodegenerative diseases and psychiatric disorders.
Mechanism of Action
The mechanism of action of 3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pyrrolidinyl-pyrimidinyl moiety is crucial for binding to the active site of the target, while the benzamide core provides additional interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related molecules:
Key Findings and Implications
Heterocyclic Ring Modifications
- Pyrrolidine vs. Piperazine: The target compound’s pyrrolidine ring (5-membered, single nitrogen) contrasts with piperazine (6-membered, two nitrogens) in flumbatinib and Imatinib impurities . Pyrrolidine, being less polar, may increase lipophilicity and blood-brain barrier penetration but reduce aqueous solubility.
- Pyridine vs. Pyrrolidine : In CAS 332152-50-8 , the pyridin-4-ylmethyl group replaces the pyrimidin-pyrrolidine moiety, simplifying the structure. This reduces hydrogen-bond acceptors (2 vs. 5 in the target compound), likely diminishing target affinity but improving metabolic stability.
Functional Group Impact
- Trifluoromethyl in Flumbatinib: The -CF₃ group in flumbatinib enhances electronegativity and metabolic resistance, contributing to its potency as a tyrosine kinase inhibitor.
- Methylpiperazine in Imatinib Impurities : The 4-methylpiperazine in Imatinib-related compounds is critical for binding to kinase ATP pockets. Substitution with pyrrolidine may alter binding kinetics due to steric and electronic effects.
Physicochemical Properties
- Melting Points : While the target compound’s melting point is unspecified, structurally complex analogs like the chromen-pyrazolo[3,4-d]pyrimidine derivative (, MP: 175–178°C) suggest that increased aromaticity and molecular weight elevate thermal stability.
- However, pyrrolidine’s lower polarity compared to piperazine may reduce aqueous solubility.
Biological Activity
3-Methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzamide moiety
- A pyrimidine ring
- A pyrrolidine substituent
This unique combination contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .
Anticancer Properties
Studies have highlighted the anticancer potential of similar compounds. For example, certain pyrimidine derivatives demonstrated micromolar activity against cyclin-dependent kinase 2 (CDK2) and exhibited anti-proliferative effects on MCF7 breast cancer cells . These findings suggest that this compound may possess similar properties, warranting further investigation.
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Receptor Interaction : It could modulate the activity of receptors associated with cellular signaling pathways.
- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function, it may exert its antimicrobial effects.
Data Table: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : In a study focusing on various pyrrole benzamide derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the structure significantly affected the antibacterial potency, highlighting the importance of the pyrrolidine and pyrimidine components in enhancing activity .
- Anticancer Activity : Another investigation into related compounds revealed that structural variations influenced their ability to inhibit CDK2 effectively. This suggests that this compound could be optimized for improved anticancer efficacy through structural modifications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide, and how are intermediates purified?
- Methodology : The compound can be synthesized via multi-step reactions. A typical approach involves coupling a pyrimidine derivative (e.g., 4-(pyrrolidin-1-yl)pyrimidin-2-ylmethanamine) with 3-methylbenzoyl chloride under basic conditions. Key steps include refluxing in aprotic solvents (e.g., DMSO) with coupling agents like HATU or EDC/HOBT. Purification often employs column chromatography (chloroform:methanol gradients) and crystallization from ether or ethanol .
- Data : Yields range from 70–85% depending on reaction optimization (e.g., microwave-assisted synthesis reduces time by 50% compared to conventional heating) .
Q. How can researchers characterize the physicochemical properties of this compound, such as log P and pKa?
- Methodology : Log P (lipophilicity) is determined via reversed-phase HPLC or shake-flask methods using octanol/water partitioning. pKa values are measured via potentiometric titration or UV-spectrophotometric assays. Computational tools like ACD/Labs or MarvinSuite predict ionization states, critical for understanding solubility and bioavailability .
- Data : Analogous benzamide derivatives (e.g., imatinib) exhibit log P ~4.38 and pKa values spanning 1.52–8.07, suggesting pH-dependent solubility .
Advanced Research Questions
Q. How does substituting pyrrolidine for piperazine in the pyrimidine moiety affect target binding and kinase inhibition?
- Methodology : Conduct comparative molecular docking studies (e.g., using AutoDock Vina) with kinase domains (e.g., BCR-ABL or PDGFR). Synthesize analogs with piperazine (as in imatinib) and pyrrolidine groups, then assay inhibitory activity via enzymatic assays (e.g., ADP-Glo™ Kinase Assay). Structural differences alter hydrogen-bonding networks and steric interactions, impacting IC50 values .
- Data : Imatinib (piperazine analog) shows IC50 = 0.25 µM for BCR-ABL, while pyrrolidine variants may exhibit reduced affinity due to decreased basicity .
Q. What experimental strategies resolve contradictions in reported biological efficacy across cell lines?
- Methodology :
Dose-response profiling : Test the compound in diverse cell lines (e.g., K562 for leukemia, HEK293 for toxicity) with standardized protocols (MTT assays, flow cytometry).
Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in efficacy.
Formulation optimization : Compare free base vs. mesylate salt forms (e.g., imatinib mesylate has 98% oral bioavailability vs. 54% for free base) .
- Data : Contradictions in IC50 values (e.g., 1–10 µM) may arise from differences in cell permeability or efflux pump expression .
Q. How can computational modeling predict off-target interactions and toxicity risks?
- Methodology :
Pharmacophore modeling : Identify structural motifs prone to off-target binding (e.g., benzamide interactions with serum albumin).
Toxicity prediction : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks.
ADMET profiling : Simulate absorption, distribution, and metabolism using SwissADME or ADMETLab .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
